molecular formula C10H8ClNO4S B2848999 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride CAS No. 1281662-04-1

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride

Cat. No.: B2848999
CAS No.: 1281662-04-1
M. Wt: 273.69
InChI Key: PPVDVJWXLYNXHH-UHFFFAOYSA-N
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Description

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-isoxazolyl derivatives with sulfonyl chlorides. One common method is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole rings . The reaction conditions often include the use of catalysts such as copper or gold, and the reactions are carried out under mild conditions, such as room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride is unique due to the presence of both the isoxazole ring and the methoxybenzenesulfonyl chloride group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDVJWXLYNXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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